Cas no 476283-09-7 (3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide)
3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide
- Z27852427
- F0328-0359
- 3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 3-fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
- AKOS001115504
- 476283-09-7
- Oprea1_818636
-
- Inchi: 1S/C17H13FN2O2S/c1-22-14-7-5-11(6-8-14)15-10-23-17(19-15)20-16(21)12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21)
- InChI Key: WLSKHMLAAJXNIV-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC(=CC=2)OC)N=C1NC(C1C=CC=C(C=1)F)=O
Computed Properties
- Exact Mass: 328.06817700g/mol
- Monoisotopic Mass: 328.06817700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 79.5Ų
3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0328-0359-2μmol |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
476283-09-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0328-0359-5μmol |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
476283-09-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0328-0359-10μmol |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
476283-09-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0328-0359-20μmol |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
476283-09-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0328-0359-1mg |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
476283-09-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0328-0359-2mg |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
476283-09-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0328-0359-3mg |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
476283-09-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0328-0359-4mg |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
476283-09-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0328-0359-5mg |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
476283-09-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0328-0359-10mg |
3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
476283-09-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide
Introduction to 3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 476283-09-7)
3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 476283-09-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule integrates several key pharmacophoric elements, including a fluoro-substituted benzamide moiety and a thiazole ring, which are well-documented for their potential in modulating various biological pathways.
The fluoro-substituent at the 3-position of the benzamide group is particularly noteworthy, as fluorine atoms are frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. In contrast, the 4-methoxyphenyl group appended to the thiazole ring introduces additional electronic and steric properties that can influence the compound’s interactions with biological targets. The presence of these functional groups suggests that 3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide may exhibit dual functionality, potentially interacting with multiple receptors or enzymes simultaneously.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the thiazole ring can serve as a key scaffold for drug design due to its ability to adopt multiple conformations and its favorable interactions with hydrogen bond donors and acceptors. Furthermore, the fluoro-substituted benzamide moiety has been shown to enhance receptor binding by improving lipophilicity and reducing susceptibility to enzymatic degradation. These characteristics make 3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide a compelling candidate for further investigation.
In the realm of drug discovery, the integration of heterocyclic structures like thiazole with amide functionalities has been extensively explored for their potential therapeutic applications. The thiazole core is a privileged scaffold found in numerous bioactive molecules, including antibiotics, antivirals, and anti-inflammatory agents. Its versatility stems from its ability to participate in hydrogen bonding, pi-stacking interactions, and metal coordination, all of which are critical for optimizing drug-receptor interactions. Similarly, the benzamide group is a well-established pharmacophore in medicinal chemistry, known for its role in modulating enzyme activity and receptor binding.
The specific arrangement of these structural elements in 3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 476283-09-7) positions it as a potential lead compound for addressing complex biological targets. For instance, research has highlighted the therapeutic potential of molecules containing both fluoro-substituted benzamides and thiazole rings in treating neurological disorders and inflammatory conditions. The fluoro-substituent, in particular, has been associated with improved blood-brain barrier penetration and prolonged half-life in some cases, which could be advantageous for developing treatments targeting central nervous system disorders.
Moreover, the presence of the 4-methoxyphenyl group adds another layer of complexity to the compound’s pharmacological profile. This aromatic moiety can engage in hydrophobic interactions with lipid-rich regions of biological membranes or contribute to shape complementarity with binding pockets on target proteins. Such features are often critical for achieving high-affinity binding and selective modulation of biological pathways. The combination of these structural attributes makes 3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide a multifaceted molecule with broad therapeutic implications.
Recent experimental studies have begun to elucidate the biological activities of this compound. Initial screening assays have suggested that it may possess inhibitory effects on certain enzymes implicated in inflammatory responses and cellular proliferation. The fluoro-substituted benzamide moiety appears to play a crucial role in modulating these activities by interacting with key residues within the enzyme active site. Additionally, preliminary data indicate that the thiazole ring contributes to stabilizing protein-ligand interactions through its ability to form hydrogen bonds and engage in pi-stacking events.
The therapeutic potential of 3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide is further supported by its structural similarity to known bioactive molecules used in clinical practice. By leveraging computational tools such as molecular docking and virtual screening, researchers can identify potential therapeutic applications more efficiently than traditional trial-and-error methods. These approaches have already demonstrated their utility in identifying novel drug candidates with improved efficacy and reduced side effects.
In conclusion,3-fluoro-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 476283-09-7) represents a structurally intriguing compound with significant potential for further development as a therapeutic agent. Its unique combination of pharmacophoric elements—including a fluoro-substituted benzamide group and a thiazole ring—positions it as a promising candidate for addressing various biological targets across multiple therapeutic domains. As research continues to uncover new insights into its mechanisms of action, this molecule is likely to play an increasingly important role in drug discovery efforts aimed at developing innovative treatments for human diseases.
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